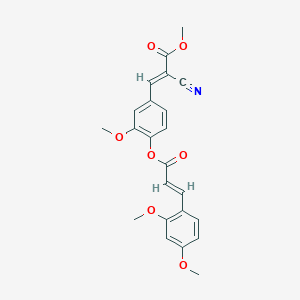
(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and acrylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and acrylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: This compound has a similar structure but lacks the acrylate group.
Dichloroaniline: Although structurally different, it shares some functional group similarities.
Uniqueness
(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]oxy-3-methoxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO7/c1-27-18-8-6-16(20(13-18)28-2)7-10-22(25)31-19-9-5-15(12-21(19)29-3)11-17(14-24)23(26)30-4/h5-13H,1-4H3/b10-7+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMVGLINDHSRC-NRHDHWSESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

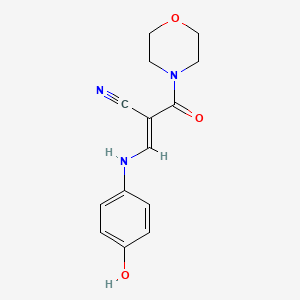
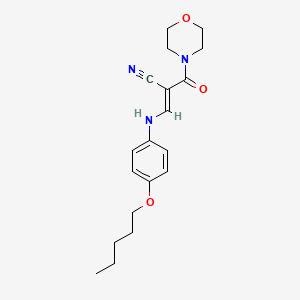
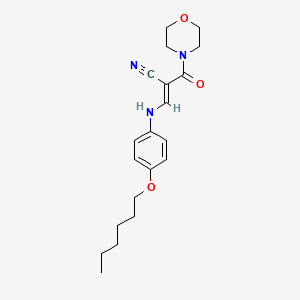
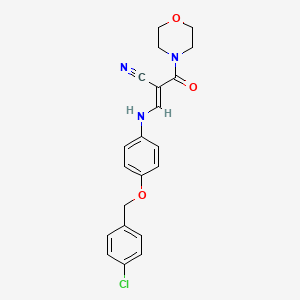
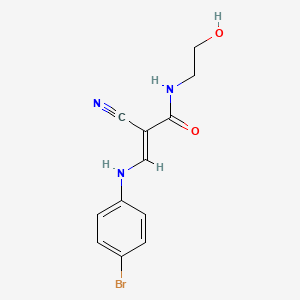
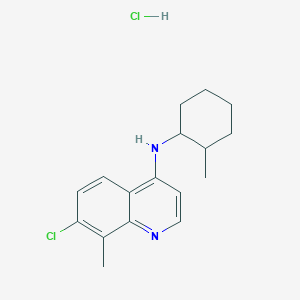
![N,N-dimethylformamide;3-[(2,8-dimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7745536.png)
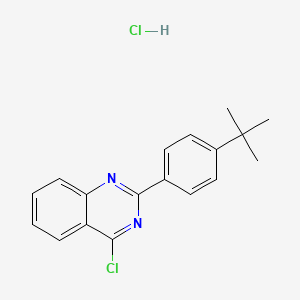
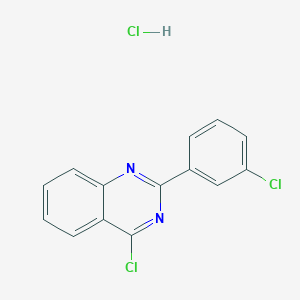
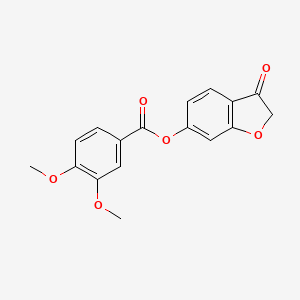
![ethyl (E)-2-cyano-3-[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]oxy-3-methoxyphenyl]prop-2-enoate](/img/structure/B7745558.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-4-bromophenol](/img/structure/B7745563.png)
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol](/img/structure/B7745568.png)
